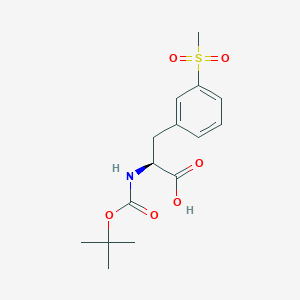

N-Boc-3-(methylsulfonyl)-L-phenylalanine

Description

Contextualization within Substituted Phenylalanine Derivatives and Unnatural Amino Acids

N-Boc-3-(methylsulfonyl)-L-phenylalanine belongs to the broad class of substituted phenylalanine derivatives and, more specifically, to the category of unnatural amino acids (UAAs). Unlike the 20 proteinogenic amino acids that are the fundamental constituents of proteins, UAAs are not naturally encoded in the genetic code. Their significance in research and development stems from their ability to introduce novel chemical functionalities, steric properties, and conformational constraints into peptides and other organic molecules. youtube.com The incorporation of UAAs can lead to compounds with enhanced stability, improved biological activity, and unique structural motifs. youtube.com

The phenylalanine scaffold, with its phenyl ring, offers a versatile platform for modification. oakwoodlabs.com Substitution on the aromatic ring, as seen with the methylsulfonyl group at the meta-position in the title compound, can profoundly influence the molecule's electronic properties, hydrophobicity, and potential for intermolecular interactions. oakwoodlabs.com

Significance of the Boc Protecting Group in Peptide Chemistry

The "Boc" in this compound stands for tert-butoxycarbonyl, a widely used protecting group for the amine functionality of amino acids. youtube.com In peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), protecting groups are essential to prevent unwanted side reactions and to ensure that the amino acids are linked in the correct sequence. youtube.comresearchgate.net

The Boc group offers several advantages:

Stability: It is stable under the basic conditions often used for peptide coupling reactions.

Ease of Cleavage: The Boc group can be readily removed under mildly acidic conditions, typically with trifluoroacetic acid (TFA), without affecting other more acid-labile protecting groups that may be present on the amino acid side chains. researchgate.net This orthogonality is a cornerstone of modern peptide synthesis.

Compatibility: Boc-protected amino acids are compatible with a wide array of coupling reagents used to form the amide (peptide) bond.

This strategic use of the Boc group allows for the stepwise and controlled assembly of complex peptide chains. researchgate.net

Overview of Sulfonyl-Functionalized Amino Acids in Organic Synthesis

The incorporation of a sulfonyl group (–SO2–) into organic molecules, including amino acids, is a significant strategy in medicinal chemistry and drug design. researchgate.net The sulfonyl group is a strong electron-withdrawing group and a good hydrogen bond acceptor, which can influence the physicochemical properties and biological activity of the parent molecule. researchgate.net

Key impacts of sulfonyl functionalization include:

Modulation of Physicochemical Properties: The sulfonyl group can alter a molecule's solubility, polarity, and electronic distribution. researchgate.net

Enhanced Metabolic Stability: By blocking sites susceptible to metabolic degradation, the sulfonyl group can increase the in vivo half-life of a drug candidate. researchgate.net

Bioisosteric Replacement: The sulfonyl group can act as a bioisostere for other functional groups, such as a carbonyl or phosphate (B84403) group, potentially improving the pharmacokinetic profile of a molecule while maintaining or enhancing its biological activity. researchgate.net

A notable example of the importance of the methylsulfonyl phenylalanine core is its role as a key intermediate in the synthesis of Lifitegrast, a pharmaceutical agent. acs.orgacs.org A chemoenzymatic process has been developed for the synthesis of 3-(methylsulfonyl)-L-phenylalanine phenylmethyl ester, underscoring the industrial relevance of this scaffold. acs.orgacs.org This process often starts from a brominated phenylalanine derivative, which then undergoes enzymatic resolution to yield the desired chiral intermediate. acs.orgacs.org

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-methylsulfonylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6S/c1-15(2,3)22-14(19)16-12(13(17)18)9-10-6-5-7-11(8-10)23(4,20)21/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJVRTDHCDSANJ-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)S(=O)(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)S(=O)(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Boc 3 Methylsulfonyl L Phenylalanine and Analogues

Chemoenzymatic Synthetic Approaches

Chemoenzymatic strategies combine the high selectivity of enzymatic transformations with the practicality of chemical synthesis, offering an efficient pathway to chiral molecules. ucl.ac.uk These methods are particularly valuable for establishing the stereocenter of amino acids and their precursors. nih.gov

Biocatalytic Transformations for Chiral Precursors

The synthesis of chiral precursors for complex amino acids like N-Boc-3-(methylsulfonyl)-L-phenylalanine often begins with the enzymatic modification of readily available starting materials. nih.gov Biocatalysis is instrumental in creating optically pure intermediates, which are then elaborated through chemical steps. ucl.ac.uk For instance, multi-enzyme pathways have been successfully employed to convert L-phenylalanine into enantiomerically pure chiral diols. nih.govresearchgate.net One such process involves a four-step sequential biocatalytic cascade, starting with deamination and decarboxylation of L-phenylalanine to form styrene, followed by enantioselective epoxidation and hydrolysis to yield the desired chiral diol. nih.govresearchgate.net

Engineered biocatalysts, developed through techniques like directed evolution and metagenomic approaches, have significantly expanded the scope of accessible chiral building blocks. nih.gov These tailored enzymes exhibit improved catalytic properties, enabling the asymmetric synthesis of D-phenylalanine analogues from prochiral starting materials with high atom economy. nih.gov Such biocatalytic systems can be designed as whole-cell cascades, integrating multiple enzymatic steps for efficient stereoinversion or deracemization of racemic or L-arylalanines. nih.gov The use of microorganisms and their enzymes for the transformation of synthetic chemicals offers high chemo-, regio-, and enantioselectivity, which is in high demand for the pharmaceutical industry. nih.govresearchgate.net

Enzymatic Reduction Optimization for High Enantiomeric Excess

Achieving high enantiomeric excess (ee) is a critical aspect of synthesizing chiral compounds, and enzymatic reductions are a powerful tool in this regard. Ketoreductases, for example, can catalyze the conversion of keto acids to chiral hydroxy acids with high selectivity. mdpi.com The optimization of these enzymatic reactions is key to maximizing both yield and enantiopurity.

| Starting Material | Enzymatic Process | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| L-Phenylalanine | Two-pot, four-step biocatalytic cascade | (R)-1-Phenyl-1,2-diol | 75% | >99% | nih.govacs.org |

| L-Phenylalanine | Two-pot, four-step biocatalytic cascade | (S)-1-Phenyl-1,2-diol | 70% | 98-99% | nih.gov |

| Phenylpyruvic acid | Reductive amination with engineered DAADH (H227V variant) | D-Phenylalanine | 97% (conversion) | 99% | nih.gov |

Multi-Step Chemical Synthesis Routes

While chemoenzymatic methods offer elegance in establishing chirality, multi-step chemical synthesis provides the robustness and flexibility needed to construct complex molecules with diverse functionalities.

Stereoselective Boc Protection of Amino Group

The protection of the amino group of L-phenylalanine is a fundamental step in its chemical manipulation. The tert-butoxycarbonyl (Boc) group is widely used for this purpose due to its stability under various reaction conditions and its facile removal under mild acidic conditions. orgsyn.org The standard procedure for Boc protection involves reacting the amino acid with di-tert-butyl dicarbonate (B1257347) in the presence of a base. orgsyn.org This reaction is typically high-yielding and proceeds without significant racemization, preserving the stereochemical integrity of the chiral center.

For instance, N-Boc-L-phenylalanine can be prepared in yields of 78-87% by treating L-phenylalanine with di-tert-butyl dicarbonate in an aqueous solution, with the pH maintained to ensure the amino group is sufficiently nucleophilic. orgsyn.org The resulting Boc-protected amino acid is a stable, crystalline solid that can be used in subsequent synthetic steps. orgsyn.org The Boc group not only protects the amino functionality but can also influence the reactivity and solubility of the molecule, facilitating further transformations. nih.gov

Regioselective Introduction of the Methylsulfonyl Moiety onto the Phenyl Ring

The introduction of a methylsulfonyl group onto the phenyl ring of N-Boc-L-phenylalanine requires careful control of regioselectivity to obtain the desired 3-substituted isomer. The directing effects of the substituents already present on the aromatic ring play a crucial role in determining the position of the incoming electrophile. libretexts.org

Various sulfonylation methods can be employed, including the use of sulfonyl hydrazides, which are stable and easy to handle. nih.gov In some cases, regioselective sulfonylation can be achieved under metal-free conditions. nih.gov The choice of solvent can also influence the outcome of the reaction. For example, aqueous media have been explored to develop more environmentally benign synthetic protocols. nih.gov

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-sulfur bonds, offering a versatile approach to the synthesis of aryl sulfones. nih.gov These methods often proceed under milder conditions than traditional methods and exhibit a broad substrate scope.

Evaluation of Reaction Conditions and Reagents

The synthesis of this compound first requires the protection of the α-amino group of L-phenylalanine, followed by the introduction of the methylsulfonyl moiety onto the aromatic ring.

The protection of the amino group is most commonly achieved using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is typically performed in a mixed solvent system, such as dioxane/water or tert-butyl alcohol/water, in the presence of a base like sodium hydroxide (B78521) or triethylamine (B128534). nih.govorgsyn.org The reaction proceeds smoothly at room temperature, offering high yields of the N-Boc-L-phenylalanine product. orgsyn.orgnih.gov Careful control of pH is not strictly necessary, although the reaction mixture typically ends up with a pH between 7.5 and 8.5. orgsyn.org

The introduction of the methylsulfonyl group at the meta-position of the phenyl ring presents a greater challenge. Direct sulfonation of the N-Boc-L-phenylalanine is achieved via electrophilic aromatic substitution. The use of a sulfonyl group as a temporary blocking group is a known strategy in aromatic synthesis to direct substituents to specific positions. masterorganicchemistry.com For meta-substitution on an ortho-, para-directing ring, a blocking group strategy could be employed. First, the para-position is blocked using a reversible sulfonation. Following this, a second electrophilic substitution is directed to the ortho-position. Finally, the blocking group is removed. masterorganicchemistry.com However, for direct installation of the methylsulfonyl group, methanesulfonyl chloride in the presence of a Lewis acid catalyst would be the standard approach. The reaction conditions must be carefully selected to avoid cleavage of the acid-labile Boc protecting group.

A detailed procedure for the Boc protection of L-phenylalanine is well-documented. orgsyn.orgorgsyn.org For instance, L-phenylalanine can be reacted with di-tert-butyl dicarbonate in a mixture of tert-butyl alcohol and aqueous sodium hydroxide solution. The reaction is typically stirred overnight at room temperature, yielding N-Boc-L-phenylalanine in high purity (78-87% yield) after workup and crystallization. orgsyn.org

Table 1: Evaluation of Reagents for N-Boc Protection of L-Phenylalanine

| Reagent | Role | Typical Conditions | Observations/Advantages | Reference |

|---|---|---|---|---|

| L-Phenylalanine | Starting Material | - | Commercially available amino acid. | orgsyn.org |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Protecting Agent | 1 equivalent, added dropwise | Highly reactive and safe reagent for Boc protection. | orgsyn.org |

| Sodium Hydroxide (NaOH) | Base | Aqueous solution | Ensures the amino acid is in a reactive, deprotonated state. | orgsyn.org |

| tert-Butyl Alcohol / Water | Solvent System | Mixed solvent system | Allows for the dissolution of both the amino acid and the organic reagent. | orgsyn.org |

| Potassium Hydrogen Sulfate (B86663) (KHSO₄) | Acid | Aqueous solution for workup | Used to acidify the reaction mixture to precipitate the product. | orgsyn.org |

Carboxylic Acid Derivatization and Protecting Group Strategies

The carboxylic acid moiety of this compound is a key functional handle for further modifications, such as peptide coupling or the synthesis of other derivatives. Common derivatizations include conversion to esters or amides.

Esterification, for instance to a methyl ester, can be accomplished using reagents like dimethyl sulfate in the presence of a base such as sodium bicarbonate in DMF. researchgate.net Alternatively, the synthesis of activated esters, such as the tetrafluorophenyl (TFP) ester, can be achieved using 2,3,5,6-tetrafluorophenol (B1216870) and a coupling agent like 1,3-dicyclohexylcarbodiimide (DCC) in an anhydrous solvent like THF. nih.gov Such activated esters are useful intermediates for direct use in peptide synthesis. nih.gov

Amide bond formation is another crucial derivatization. To minimize the risk of racemization at the α-carbon, which is a concern during carboxylic acid activation, specific coupling reagents are employed. nih.gov One effective method utilizes n-propanephosphonic acid anhydride (B1165640) (T3P) in a mixture of ethyl acetate (B1210297) and pyridine (B92270) at low temperatures (0 °C), which has been shown to yield products with high enantiomeric excess (>99% ee). nih.gov The water-solubility of the T3P byproducts simplifies purification through extraction. nih.gov

Protecting group strategy is central to the synthesis of complex molecules derived from amino acids. The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino function due to its stability under many reaction conditions and its facile removal with mild acids like trifluoroacetic acid (TFA). creative-peptides.com For the carboxylic acid, common protecting groups include methyl (Me) or ethyl (Et) esters, which are typically removed by saponification. nih.gov The 2-Phenylisopropylester (OPP) group is a more specialized protecting group for carboxylic acids that offers orthogonality to the Boc group, as it can be selectively cleaved under very mild acidic conditions (e.g., 1% TFA in DCM). creative-peptides.com The sulfonyl group itself is generally very stable and does not typically require protection. youtube.comorgsyn.org However, if necessary, certain sulfonamide protecting groups like o-Nitrobenzenesulfonyl (oNbs) can be removed under specific nucleophilic conditions. creative-peptides.com

Table 2: Carboxylic Acid Derivatization and Protecting Groups

| Derivatization/Protection | Reagents | Purpose | Cleavage Conditions | Reference |

|---|---|---|---|---|

| Methyl Ester | Me₂SO₄, NaHCO₃ / DMF | Carboxyl protection, intermediate for further reactions. | Aqueous base (saponification). | researchgate.netnih.gov |

| Tetrafluorophenyl (TFP) Ester | 2,3,5,6-tetrafluorophenol, DCC / THF | Activated ester for peptide synthesis. | Reacts directly with amines. | nih.gov |

| Amide | Amine, T3P / EtOAc, Pyridine | Peptide bond formation. | Stable amide bond. | nih.gov |

| 2-Phenylisopropylester (OPP) | 2-Phenylisopropanol, coupling agent | Orthogonal carboxyl protection. | Mild acidolysis (e.g., 1% TFA in DCM). | creative-peptides.com |

Novel Synthetic Strategies for Beta-Amino Acid Homologues

The synthesis of β-amino acids and their derivatives is of significant interest as they can confer improved metabolic stability to peptides. illinois.edu The most established method for converting α-amino acids into their β-homologues is the Arndt-Eistert synthesis. libretexts.orgwikipedia.org This process involves a one-carbon homologation of a carboxylic acid. libretexts.orgyoutube.com

The Arndt-Eistert reaction sequence begins with the conversion of the N-protected α-amino acid, such as this compound, into its corresponding acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgyoutube.com The acid chloride is then reacted with diazomethane (B1218177) (CH₂N₂) to form an α-diazoketone intermediate. wikipedia.orgorganic-chemistry.org A key step in this synthesis is the subsequent Wolff rearrangement of the diazoketone, which is catalyzed by metal catalysts like silver oxide (Ag₂O) or by heat or light. libretexts.orgorganic-chemistry.org This rearrangement produces a ketene, which is then trapped by a nucleophile. organic-chemistry.org If water is used as the nucleophile, the corresponding β-amino acid is formed. libretexts.org The reaction preserves the stereochemistry at the α-carbon. libretexts.org Due to the hazardous nature of diazomethane, safer alternatives such as (trimethylsilyl)diazomethane have been developed. libretexts.orgnrochemistry.com

Besides the Arndt-Eistert reaction, other novel strategies have emerged for the synthesis of β-amino acids. These include:

Palladium-catalyzed aminocarbonylation of alkenes : This method can produce N-protected β-amino acid derivatives from simple alkenes. illinois.edu

Nickel-catalyzed carboxylation of aziridines : This approach offers a wide functional group tolerance for producing various β-amino acids. illinois.edu

Kowalski Ester Homologation : This is considered a safer alternative to the Arndt-Eistert synthesis as it avoids the use of diazomethane. organic-chemistry.org

Table 3: Comparison of Synthetic Strategies for β-Amino Acid Homologues

| Strategy | Key Reagents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Arndt-Eistert Homologation | SOCl₂, Diazomethane (or TMS-diazomethane), Ag₂O | Well-established, preserves stereochemistry. | Use of toxic and explosive diazomethane. | libretexts.orgwikipedia.orgorganic-chemistry.org |

| Palladium-catalyzed Aminocarbonylation | Alkene, Amine, Pd catalyst, CO | Uses simple starting materials. | Reduced yields for electron-poor olefins. | illinois.edu |

| Nickel-catalyzed Carboxylation | Aziridine, Ni catalyst, CO₂ | High functional group tolerance. | Limited to certain substitution patterns. | illinois.edu |

| Kowalski Ester Homologation | Ynolates | Safer alternative to Arndt-Eistert. | May involve multi-step preparation of reagents. | organic-chemistry.org |

Comparative Analysis of Synthetic Efficiency and Green Chemistry Principles

The efficiency and environmental impact of synthetic routes are critical considerations in modern chemistry. The synthesis of complex molecules like this compound and its analogues can be evaluated based on principles of green chemistry, which advocate for the reduction of hazardous waste, use of safer solvents, and improved atom economy. nih.govadvancedchemtech.com

Traditional peptide synthesis, both in solution and on solid phase (SPPS), often relies on solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), which have significant toxicity concerns. rsc.org A major goal in greening peptide synthesis is the replacement of these solvents with more environmentally benign alternatives like propylene (B89431) carbonate or water. nih.govrsc.org

When comparing synthetic routes, chemoenzymatic processes often offer advantages in terms of enantioselectivity and milder reaction conditions. researchgate.net For instance, the use of lipases for the resolution of racemic mixtures can provide enantiomerically pure amino acids with high efficiency. nih.govmdpi.com

In the context of homologation, the classic Arndt-Eistert synthesis, while effective, is problematic from a green chemistry standpoint due to its use of diazomethane. libretexts.org Safer alternatives not only mitigate the risk of explosions but also reduce the generation of hazardous byproducts. organic-chemistry.orgnrochemistry.com

Table 4: Green Chemistry Analysis of Synthetic Strategies

| Synthetic Aspect | Traditional Approach | Greener Alternative | Green Chemistry Benefit | Reference |

|---|---|---|---|---|

| Solvents | DMF, DCM | Propylene Carbonate, Water, Ethanol | Reduced toxicity and hazardous waste. | nih.govadvancedchemtech.comrsc.org |

| Deprotection | TFA | TFA-free protocols, enzymatic cleavage | Avoids corrosive reagents, reduces waste. | nih.govadvancedchemtech.com |

| Protecting Groups | Maximal protection strategy | Minimal-Protection SPPS, water-soluble groups (Smoc) | Improved atom economy, enables aqueous synthesis. | nih.govresearchgate.net |

| Homologation Reagents | Diazomethane (Arndt-Eistert) | (Trimethylsilyl)diazomethane, Kowalski reagents | Increased safety, avoidance of explosive reagents. | libretexts.orgorganic-chemistry.orgnrochemistry.com |

Role As a Key Building Block in Complex Molecular Assembly

Applications in Peptide Synthesis

The incorporation of unnatural amino acids into peptide chains is a powerful strategy for modulating their structure, stability, and biological activity. N-Boc-3-(methylsulfonyl)-L-phenylalanine serves as a valuable component in this context, amenable to established peptide synthesis methodologies.

Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Methods

The Boc protecting group is a cornerstone of peptide synthesis, facilitating the stepwise assembly of amino acids into a polypeptide chain. In Solid-Phase Peptide Synthesis (SPPS), the C-terminal amino acid is anchored to an insoluble resin support, allowing for the iterative addition of N-Boc protected amino acids. The Boc group protects the alpha-amino group of the incoming amino acid, preventing self-polymerization. Following the coupling reaction, the Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose a new N-terminal amine for the next coupling cycle. This process is repeated until the desired peptide sequence is assembled. This compound can be readily incorporated into this workflow, similar to other Boc-protected amino acids.

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, remains a valuable technique, particularly for large-scale synthesis or for peptides that are difficult to assemble on a solid support. In this approach, the coupling reactions and deprotection steps are carried out in solution. The principles of using the Boc protecting group are the same, ensuring the controlled formation of peptide bonds.

Table 1: Comparison of SPPS and Solution-Phase Synthesis for Incorporating this compound

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |

| Principle | Peptide is assembled on a solid resin support. | All reactions are carried out in solution. |

| Purification | Excess reagents and byproducts are removed by simple filtration and washing. | Purification is required after each step, often involving crystallization or chromatography. |

| Scalability | Generally preferred for research-scale and smaller quantities. | More amenable to large-scale industrial production. |

| Automation | Easily automated. | Less amenable to automation. |

| Incorporation of this compound | Straightforward, following standard Boc-SPPS protocols. | Feasible, but requires careful purification at each step. |

Influence of the Methylsulfonyl Group on Peptide Conformational Preferences

The introduction of a methylsulfonyl group onto the phenyl ring of phenylalanine can significantly influence the conformational properties of the resulting peptide. The sulfone group is a strong hydrogen bond acceptor and can also participate in dipole-dipole interactions. These interactions can lead to the stabilization of specific secondary structures, such as turns or helices, by forming intramolecular hydrogen bonds with backbone amide protons.

Control of Racemization and Epimerization during Peptide Coupling Reactions

A significant challenge in peptide synthesis is the prevention of racemization, the loss of stereochemical integrity at the alpha-carbon of the amino acid, during the coupling reaction. This is particularly a concern for N-protected amino acids. The susceptibility to racemization can vary depending on the coupling conditions and the nature of the amino acid. While specific studies on the racemization of this compound are not extensively documented, general strategies to minimize racemization in peptide synthesis are applicable.

The choice of coupling reagents and additives is critical in controlling racemization. Reagents that promote the formation of highly reactive intermediates can increase the risk of racemization. The use of additives such as 1-hydroxybenzotriazole (HOBt) or its derivatives can help to suppress racemization by forming less reactive activated esters. Careful control of reaction temperature and base concentration are also crucial factors in preserving the stereochemical purity of the final peptide.

Utility in Medicinal Chemistry Scaffold Design

The unique properties of this compound make it an attractive building block for the design of novel medicinal chemistry scaffolds. The incorporation of this modified amino acid can impart favorable physicochemical and pharmacological properties to a drug candidate.

Design of Novel Therapeutic Agents Utilizing Modified Amino Acid Scaffolds

The sulfone moiety is a key functional group found in a number of approved drugs and is recognized for its metabolic stability and ability to participate in hydrogen bonding. By incorporating this compound into a lead compound, medicinal chemists can introduce a sulfone group in a controlled and predictable manner. This modification can enhance the compound's interaction with its biological target and improve its pharmacokinetic profile. Sulfone-containing scaffolds are present in a variety of therapeutic agents, highlighting the versatility of this functional group in drug design. nih.govnih.gov

The use of unnatural amino acids like this compound allows for the exploration of novel chemical space and the development of peptidomimetics with improved drug-like properties, such as enhanced stability against proteolytic degradation.

Contribution to Molecular Recognition and Binding Affinity

Table 2: Key Properties of the Methylsulfonyl Group in Medicinal Chemistry

| Property | Description | Implication in Drug Design |

| Hydrogen Bonding | The sulfone group is a strong hydrogen bond acceptor. | Can form strong and specific interactions with biological targets, enhancing binding affinity. |

| Polarity | Increases the polarity of the molecule. | Can improve aqueous solubility and influence pharmacokinetic properties. |

| Metabolic Stability | The sulfone group is generally resistant to metabolic degradation. | Can lead to improved in vivo stability and a longer duration of action. |

| Dipole Moment | Possesses a significant dipole moment. | Can participate in favorable dipole-dipole interactions with the target. |

| Bioisosterism | Can act as a bioisostere for other functional groups, such as a ketone or an amide. | Allows for the fine-tuning of molecular properties while maintaining biological activity. |

Strategies for Modulating Pharmacokinetic Attributes through Structural Modification

The pharmacokinetic profile of a drug candidate—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is a critical determinant of its therapeutic efficacy. The incorporation of non-natural amino acids like this compound into peptide-based therapeutics represents a powerful strategy for fine-tuning these properties. The methylsulfonyl group, in particular, offers several advantages for enhancing the drug-like characteristics of peptides.

The sulfonyl functional group is a key player in modern drug design, appearing in numerous FDA-approved medications. acs.org Its utility stems from its robust pharmacological properties and synthetic accessibility. acs.org Sulfonyl groups can significantly influence the physicochemical and pharmacokinetic properties of a molecule, including its solubility, permeability, and binding to proteins. acs.org

One of the primary challenges in peptide-based drug development is their susceptibility to rapid degradation by proteases in the body. creative-peptides.comnih.gov The introduction of unnatural amino acids can confer metabolic stability by altering the peptide's conformation, making it a poor substrate for these enzymes. creative-peptides.com The steric bulk and electronic nature of the methylsulfonyl group on the phenylalanine side chain can shield adjacent peptide bonds from enzymatic cleavage, thereby prolonging the circulating half-life of the therapeutic peptide. creative-peptides.comnbinno.com

Furthermore, the sulfonyl group can engage in hydrogen bonding interactions with biological targets, which can enhance binding affinity and selectivity. nih.govresearchgate.net By strategically placing this functional group within a peptide sequence, medicinal chemists can optimize the molecule's interaction with its intended receptor or enzyme, potentially leading to improved potency. The constrained conformation that can be induced by the sulfonyl group can also pre-organize the peptide into a bioactive conformation, reducing the entropic penalty of binding. nih.govresearchgate.net

The Boc protecting group is instrumental during the synthesis of peptides incorporating this modified amino acid. nbinno.com It prevents unwanted reactions at the N-terminus, allowing for controlled, stepwise elongation of the peptide chain. nbinno.com This level of control is essential for creating well-defined peptide therapeutics with predictable pharmacokinetic profiles.

Integration into Bioconjugation Methodologies

Bioconjugation, the covalent linking of two molecules, at least one of which is a biomolecule, is a cornerstone of modern biotechnology and drug development. This compound and similar sulfonyl-containing amino acids can be valuable tools in this context, offering unique reactive handles for site-specific modification of peptides and proteins.

While direct bioconjugation applications of this compound are still an emerging area of research, the broader class of sulfonyl-containing compounds has demonstrated significant potential. For instance, vinyl sulfonamides have been employed as efficient acceptors in thiol-Michael "click" chemistry reactions for peptide macrocyclization and other bioconjugation applications. nih.gov This type of reaction is known for its high efficiency, selectivity, and compatibility with biological systems. The stable nature of the resulting thioether linkage is also advantageous for creating robust bioconjugates. nih.gov

The synthesis of peptide-drug conjugates is another area where this building block could prove beneficial. nih.gov By incorporating an amino acid with a reactive sulfonyl-related group, a peptide can be site-specifically linked to a small molecule drug, a radioisotope for imaging, or a polymer to improve its pharmacokinetic properties. nih.govnih.gov The Boc-protected amine allows for the straightforward incorporation of the amino acid into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques. youtube.com

Research on Derivatives and Analogues of N Boc 3 Methylsulfonyl L Phenylalanine

Synthesis and Characterization of Substituted N-Boc-Phenylalanine Derivatives

The synthesis of substituted N-Boc-phenylalanine derivatives involves a variety of chemical strategies to introduce new functional groups onto the phenyl ring. These modifications are crucial for developing compounds with tailored properties.

The introduction of halogens, such as iodine and fluorine, onto the phenylalanine ring is a key strategy for creating analogues with unique properties for imaging and therapeutic applications.

The synthesis of N-Boc-4-iodo-L-phenylalanine can be achieved by reacting 4-iodo-L-phenylalanine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) (Et₃N). nih.gov Historically, the iodination of L-phenylalanine itself was accomplished through Sandmeyer chemistry, but a more direct oxidative iodination method using a mixture of iodic acid and iodine has also been reported. nih.gov These iodinated derivatives serve as versatile intermediates; for instance, their incorporation into proteins allows for post-translational modification through Suzuki-Miyaura reactions. nih.gov

Fluorinated phenylalanine analogues, particularly those labeled with fluorine-18 (B77423) ([¹⁸F]), are valuable as radiopharmaceutical agents for Positron Emission Tomography (PET) imaging. beilstein-journals.orgnih.gov Several synthetic routes exist:

Palladium-catalyzed Cross-Coupling: The Negishi cross-coupling reaction between an organozinc iodide and an aryl halide provides a direct method for preparing protected fluorinated phenylalanine analogues. beilstein-journals.org

Direct Radiofluorination: Compounds like 4-borono-L-phenylalanine can be directly fluorinated using agents such as [¹⁸F]acetyl hypofluorite (B1221730) ([¹⁸F]AcOF) or elemental fluorine ([¹⁸F]F₂). beilstein-journals.orgnih.govnih.gov The synthesis of 4-borono-2-[¹⁸F]fluoro-L-phenylalanine ([¹⁸F]FBPA) has been optimized by using [¹⁸F]CH₃COOF as the labeling agent, improving radiochemical yield and purity. nih.gov

Multi-step Synthesis from Precursors: The synthesis of 2-[¹⁸F]-fluoro-ʟ-phenylalanine can be achieved via a three-step process starting with a fluoride (B91410) exchange reaction on a suitable precursor. beilstein-journals.orgnih.gov

These methods allow for the creation of a wide range of mono-, di-, tri-, and even tetrafluorinated phenylalanine derivatives. beilstein-journals.orgnih.gov

The synthesis of alkyl and alkoxy substituted N-Boc-phenylalanine derivatives allows for the modification of the compound's steric and electronic properties.

A common method for N-alkylation is the reaction of the corresponding N-methyl amino acid with di-tert-butyl dicarbonate in the presence of a base like triethylamine in a solvent such as dimethylformamide (DMF). prepchem.com For modifications on the phenyl ring, alkylation of glycine (B1666218) equivalents is a viable strategy. For example, the alkylation of a benzophenone (B1666685) imine of a glycine ester with substituted benzyl (B1604629) bromides can produce various phenylalanine analogues. nih.gov

The synthesis of N-Boc-N-hydroxymethyl-L-phenylalaninal, a key chiral synthon, begins with the reaction of N-Boc-L-phenylalanine with paraformaldehyde and a catalytic amount of (1S)-(+)-10-camphorsulfonic acid in toluene. orgsyn.org This forms an oxazolidinone intermediate, which is then reduced using diisobutylaluminium hydride (DIBAL-H) to yield the desired N-hydroxymethyl α-amino aldehyde. orgsyn.orgorgsyn.org These synthons are valuable for the stereoselective synthesis of other complex molecules like β-amino-α-hydroxy acids. orgsyn.org

Nitro-substituted phenylalanine derivatives, such as N-Boc-4-nitro-L-phenylalanine , serve as important intermediates in chemical synthesis. nih.gov The nitro group can be readily reduced to an amino group, providing a handle for further functionalization. The synthesis of N-Boc-4-nitro-L-phenylalanine involves the standard procedure of treating 4-nitro-L-phenylalanine with di-tert-butyl dicarbonate. orgsyn.org These nitro-substituted compounds are used in the development of various bioactive molecules, including antibacterial agents. nih.gov

Modification of the phenylalanine ring with other functional groups, such as the aminomethyl group, creates versatile building blocks for drug discovery. N-Boc-4-aminomethyl-L-phenylalanine is an important intermediate used in the synthesis of substituted phenylalanine products, including gonadotropin-releasing hormone (GnRH) antagonists. chemicalbook.com For instance, it can undergo reductive alkylation followed by protection of the newly introduced amino group to create complex building blocks for peptide synthesis. chemicalbook.com Similarly, Fmoc-3-(Boc-aminomethyl)-L-phenylalanine is another derivative that serves as a key building block in solid-phase peptide synthesis, enabling the incorporation of a functionalized phenylalanine residue into peptide chains for developing peptide-based drugs. chemimpex.com

Table 1: Synthesis of Selected N-Boc-Phenylalanine Derivatives

| Derivative | Key Reagents/Reaction Type | Application/Significance | References |

|---|---|---|---|

| N-Boc-4-iodo-L-phenylalanine | Boc₂O, Et₃N; Oxidative iodination | Intermediate for Suzuki-Miyaura coupling | nih.gov |

| 2-[¹⁸F]-fluoro-ʟ-phenylalanine | [¹⁸F]-fluoride exchange; Negishi coupling | PET imaging agent | beilstein-journals.orgnih.gov |

| N-Boc-N-methyl-d,l-phenylalanine | N-methyl-phenylalanine, Boc₂O, Et₃N | Modified amino acid for peptide synthesis | prepchem.com |

| N-Boc-4-nitro-L-phenylalanine | 4-nitro-L-phenylalanine, Boc₂O | Intermediate for further functionalization | orgsyn.orgnih.gov |

| N-Boc-4-aminomethyl-L-phenylalanine | Reductive alkylation | Building block for GnRH antagonists | chemicalbook.com |

Structure-Activity Relationship (SAR) Studies through Derivative Synthesis

The synthesis of a diverse library of derivatives is fundamental to conducting Structure-Activity Relationship (SAR) studies. SAR explores how the chemical structure of a compound influences its biological activity, providing crucial insights for drug design and optimization. By systematically altering functional groups on a parent molecule, researchers can identify which parts of the structure are essential for its activity.

For example, SAR studies on pyridazinone-substituted phenylalanine amides revealed novel relationships for arylated pyridazinones, leading to the identification of potent α4 integrin antagonists. nih.gov Similarly, the synthesis and evaluation of a series of amino/nitro-substituted 3-arylcoumarins showed that their antibacterial activity against Staphylococcus aureus is dependent on the substitution pattern on the 3-arylcoumarin scaffold. nih.gov The development of potent inhibitors for the deubiquitinating enzyme USP1/UAF1 was achieved through extensive medicinal chemistry optimization of N-benzyl-2-phenylpyrimidin-4-amine derivatives, demonstrating a strong correlation between the compounds' inhibitory potency and their anticancer activity. nih.gov These examples highlight how the synthesis of analogues is an indispensable tool for elucidating the structural requirements for desired biological effects. nih.govnih.govnih.gov

Applications of Related Phenylalanine Derivatives in Protein Engineering

The incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool in protein engineering, allowing for the introduction of novel chemical functionalities beyond the canonical 20 amino acids. nih.govportlandpress.com Phenylalanine derivatives are widely used for this purpose due to their structural similarity to the natural amino acid, which allows them to be accepted by engineered aminoacyl-tRNA synthetases (aaRS). portlandpress.comcaltech.edu

This technology, often utilizing the reassignment of a stop codon (like the amber codon, TAG), enables the site-specific insertion of UAAs into a protein's sequence. labome.com This has several key applications:

Probing Protein Structure and Function: UAAs with unique spectroscopic or reactive properties can be incorporated as probes. For example, p-acetyl-L-phenylalanine, which contains a keto group, can be selectively reacted with fluorophores or biotin (B1667282) derivatives to study protein interactions and conformation. acs.orgresearchgate.net

Creating Novel Biocatalysts: Introducing UAAs can enhance an enzyme's stability, substrate specificity, or catalytic activity. nih.govportlandpress.com

Developing New Biotherapeutics: Phenylalanine derivatives with photocrosslinking capabilities, such as p-azidophenylalanine (pN₃Phe), can be used to create covalently crosslinked protein hydrogels for applications like tissue engineering and controlled drug release. caltech.educore.ac.uknih.gov The azide (B81097) group also allows for modification via "click" chemistry. caltech.edu

Capturing Protein-Protein Interactions: Photoactivatable analogues like p-benzoyl-L-phenylalanine (pBpa) and its halogenated derivatives can be incorporated into proteins to covalently trap transient protein-protein interactions upon UV irradiation, which is invaluable for studying cellular interaction networks. nih.gov

The ability to genetically encode a wide array of phenylalanine analogues has significantly expanded the toolbox for biochemists and protein engineers, enabling the creation of proteins with tailored properties and functions. portlandpress.comacs.org

Table 2: Applications of Phenylalanine Derivatives in Protein Engineering

| Derivative Example | Incorporated Functionality | Application | References |

|---|---|---|---|

| p-azidophenylalanine (pN₃Phe) | Photocrosslinking, Azide for "Click" Chemistry | Creating hydrogels, protein labeling | caltech.educore.ac.uk |

| p-acetyl-L-phenylalanine (pAcPhe) | Keto group | Site-directed spin labeling, protein modification | acs.orgresearchgate.net |

| p-benzoyl-L-phenylalanine (pBpa) | Photocrosslinking | Capturing protein-protein interactions | nih.gov |

| 4-iodo-L-phenylalanine | Iodine | Site-selective modification via cross-coupling | nih.gov |

Incorporation of Unnatural Amino Acids into Proteins

The site-specific incorporation of unnatural amino acids into proteins is a cornerstone of modern chemical biology, allowing for precise modifications that are not possible through traditional mutagenesis. nih.govnih.gov This is typically achieved through the expansion of the genetic code, which involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a stop codon, most commonly the amber codon (UAG), and inserts the desired UAA at that specific position in the growing polypeptide chain. nih.govfrontiersin.org This methodology has been successfully applied to a wide range of UAAs, including various phenylalanine derivatives. biorxiv.orgacs.org

While direct studies on the specific ribosomal incorporation of 3-(methylsulfonyl)-L-phenylalanine are not extensively documented in publicly available research, the feasibility of incorporating phenylalanine analogues with sulfonyl-containing groups has been demonstrated. A notable example is the ribosomal incorporation of 4-fluorosulfonyloxy-l-phenylalanine (FSY) into macrocyclic peptides. nih.govfigshare.com This research showcases the ability of the cell's translational machinery to accommodate a phenylalanine derivative bearing a sulfonyl group, paving the way for the incorporation of other similar analogues like 3-(methylsulfonyl)-L-phenylalanine. The incorporation of FSY was utilized to create a diverse library of covalent macrocyclic peptides, which were then screened to identify potent and specific inhibitors of therapeutic targets like human α-thrombin and fibroblast activation protein. nih.govfigshare.com This highlights the significant potential of incorporating sulfonyl-containing phenylalanine derivatives to develop novel therapeutic agents with covalent modes of action. nih.govfigshare.com

The general strategy for incorporating such UAAs involves the chemical synthesis of the amino acid, often with a protecting group like Boc (tert-butoxycarbonyl), which is subsequently removed before or during the process of charging the orthogonal tRNA. The engineered aminoacyl-tRNA synthetase must be evolved to specifically recognize the desired UAA and not any of the canonical amino acids, ensuring high fidelity of incorporation. researchgate.net The successful incorporation of a variety of ortho-, meta-, and para-substituted phenylalanine derivatives using engineered pyrrolysyl-tRNA synthetase (PylRS) mutants further underscores the versatility of this approach. acs.org These studies have demonstrated the incorporation of phenylalanine analogues with diverse functionalities, including halides, methyl, methoxy, nitro, and nitrile groups, suggesting that the cellular machinery can be adapted to handle a wide range of chemical modifications on the phenylalanine scaffold. acs.org

Table 1: Examples of Phenylalanine Derivatives Incorporated into Proteins

| Unnatural Amino Acid | Method of Incorporation | Application/Significance | Reference(s) |

| 4-Fluorosulfonyloxy-l-phenylalanine (FSY) | Ribosomal incorporation into macrocyclic peptides | Creation of covalent binders for therapeutic targets | nih.govfigshare.com |

| p-Azido-L-phenylalanine | Site-specific incorporation via amber codon suppression | Photo-crosslinking studies and bio-orthogonal conjugation | biorxiv.org |

| p-Benzoyl-L-phenylalanine | Site-specific incorporation via amber codon suppression | Photo-crosslinking to study protein-protein interactions | nih.gov |

| o-Cyano-phenylalanine | Genetic incorporation using PylRS mutants | Sensor to probe local protein environment and folding | acs.org |

| 3,4-Dihydroxy-L-phenylalanine (DOPA) | Site-specific incorporation using evolved TyrRS | Engineered redox proteins, protein crosslinking, and labeling | nih.gov |

Design of Engineered Biocatalysts

The incorporation of unnatural amino acids is a powerful tool for the design of engineered biocatalysts with improved or novel activities. nih.govnih.gov By introducing new chemical functionalities into the active site or other strategic locations within an enzyme, it is possible to alter its substrate specificity, enhance its catalytic efficiency, and improve its stability under industrial process conditions. nih.goveurekalert.org

Research into derivatives of N-Boc-3-(methylsulfonyl)-L-phenylalanine is highly relevant in this context. A chemoenzymatic process has been developed for the synthesis of 3-(methylsulfonyl)-l-phenylalanine phenylmethyl ester, a key intermediate in the production of the drug Lifitegrast. This process highlights the practical application of biocatalysis in synthesizing valuable pharmaceutical compounds derived from this specific amino acid analogue.

Furthermore, significant progress has been made in engineering enzymes for the synthesis of various non-natural amino acids, including phenylalanine derivatives. For instance, phenylalanine ammonia-lyases (PALs) have been engineered to catalyze the asymmetric hydroamination of cinnamic acid derivatives to produce a range of L-phenylalanine analogues. This approach has been successfully applied on an industrial scale for the production of enantiopure phenylalanine derivatives that are important building blocks for pharmaceuticals.

Transaminases are another class of enzymes that have been extensively engineered for the synthesis of unnatural amino acids. By designing and evolving transaminases with altered substrate specificities, researchers can produce a wide variety of chiral amines, including derivatives of phenylalanine, with high enantiomeric excess. These engineered biocatalysts are often used in whole-cell systems, which simplifies the process and reduces costs by eliminating the need for enzyme purification.

The introduction of UAAs with unique reactive groups can also be used to create novel catalytic sites within a protein scaffold. For example, the incorporation of an amino acid with a catalytically active side chain, which is not one of the 20 canonical amino acids, can transform a non-catalytic protein into a novel enzyme. eurekalert.org This de novo design of enzymes opens up possibilities for creating biocatalysts for reactions not found in nature.

Table 2: Engineered Enzymes for the Synthesis of Phenylalanine Derivatives

| Enzyme Class | Engineering Strategy | Application |

| Phenylalanine Ammonia-Lyase (PAL) | Protein engineering to broaden substrate scope | Industrial-scale production of enantiopure L-phenylalanine analogues |

| Transaminases (TAs) | Directed evolution for altered substrate specificity | Synthesis of a wide range of chiral amines, including phenylalanine derivatives |

| L-threonine transaldolases (L-TTAs) | Heterologous expression and pathway engineering | Biosynthesis of phenylalanine derivatives from simple precursors in a single host |

| Aminoacyl-tRNA Synthetases (aaRS) | Directed evolution and rational design | Site-specific incorporation of unnatural amino acids to create modified proteins |

Advanced Characterization and Computational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of N-Boc-3-(methylsulfonyl)-L-phenylalanine. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of the molecule.

High-resolution NMR spectroscopy is the most powerful tool for determining the precise connectivities of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are utilized.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts for this compound would be influenced by the electron-withdrawing nature of the methylsulfonyl group and the steric bulk of the Boc group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The presence of the methylsulfonyl and Boc groups would cause characteristic shifts in the signals of the phenyl ring and the amino acid backbone carbons.

It is important to note that while the principles of NMR spectroscopy are well-established, specific, experimentally-derived NMR data for this compound are not widely available in the public domain. The following data is illustrative of what would be expected based on the analysis of similar compounds.

Interactive Data Table: Illustrative ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| ~7.8 (d) | Aromatic H | ~174.5 | C=O (acid) |

| ~7.5 (m) | Aromatic H | ~155.0 | C=O (Boc) |

| ~7.4 (m) | Aromatic H | ~140.0 | Aromatic C-S |

| ~5.0 (d) | NH | ~138.0 | Aromatic C |

| ~4.5 (m) | α-H | ~130.0 | Aromatic CH |

| ~3.2 (s) | SO₂CH₃ | ~128.0 | Aromatic CH |

| ~3.1 (dd) | β-H | ~80.0 | C(CH₃)₃ |

| ~2.9 (dd) | β-H' | ~55.0 | α-C |

| ~1.4 (s) | C(CH₃)₃ | ~44.0 | SO₂CH₃ |

| ~37.0 | β-C | ||

| ~28.0 | C(CH₃)₃ |

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns. The molecular formula for this compound is C₁₅H₂₁NO₆S, corresponding to a molecular weight of 343.40 g/mol . nextpeptide.com High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.

Upon ionization, the molecule would undergo characteristic fragmentation. Key fragmentation pathways would likely involve the loss of the Boc group (100 amu), the carboxylic acid group (45 amu), and cleavage of the amino acid side chain.

Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Possible Fragment |

| 344.1 | [M+H]⁺ |

| 288.1 | [M - C₄H₉O + H]⁺ (Loss of isobutylene (B52900) from Boc) |

| 244.1 | [M - Boc + H]⁺ |

| 198.1 | [M - Boc - COOH + H]⁺ |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bond of the carbamate, the C=O stretching of both the carboxylic acid and the Boc group, and the symmetric and asymmetric stretching of the sulfonyl group (SO₂). The appearance of peaks around 1688 cm⁻¹, 1529 cm⁻¹, and 1370 cm⁻¹ are characteristic of the N-tert-butyloxycarbonyl (tBoc) protection. researchgate.net

Raman Spectroscopy: Raman spectroscopy would also be sensitive to these functional groups, and particularly useful for observing the vibrations of the aromatic ring. A study on the synthesis of a related compound, 3-(methylsulfonyl)-l-phenylalanine phenylmethyl ester, utilized in-line Raman spectroscopy for real-time monitoring, highlighting the utility of this technique. nih.gov

Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | |

| N-H (Amide) | ~3300 | ~3300 |

| C-H (Aromatic) | 3100-3000 | 3100-3000 |

| C-H (Aliphatic) | 2980-2850 | 2980-2850 |

| C=O (Carboxylic Acid) | ~1710 | ~1710 |

| C=O (Boc) | ~1690 | ~1690 |

| C=C (Aromatic) | 1600-1450 | 1600-1450 |

| S=O (Sulfonyl) | 1350-1300 & 1160-1120 | 1350-1300 & 1160-1120 |

Chiral Purity and Stereochemical Assessment

As this compound is a chiral compound, confirming its enantiomeric purity is crucial, especially when it is intended for use in the synthesis of biologically active molecules where stereochemistry dictates function.

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. For N-Boc protected amino acids, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or ristocetin (B1679390) A, have proven to be effective. sigmaaldrich.com A reversed-phase method would likely be employed for the analysis of this compound. sigmaaldrich.com The high chiral purity of similar Boc-amino acids has been confirmed by HPLC in other research. rsc.org

Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral molecule in solution. The specific rotation, [α], is a characteristic physical property of a chiral compound. While the specific rotation for this compound is not readily published, it would be expected to have a specific, non-zero value that could be used as a quality control parameter. The absolute configuration of newly synthesized α-amino acid derivatives can often be established by comparison of their optical rotation values with those reported in the literature. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. It is a powerful technique for studying the stereochemistry of chiral molecules, particularly those with chromophores, such as the phenyl ring in this compound. The resulting CD spectrum is unique to a specific enantiomer and can be used to confirm its absolute configuration. The CD spectra of L- and D-phenylalanine, for example, show approximately equal and opposite signals. researchgate.net

X-ray Crystallography of Relevant Derivatives for Solid-State Structure

For instance, studies on crystalline forms of 4-iodo-L-phenylalanine have revealed the significant role of halogen bonding and other non-covalent interactions in dictating the crystal lattice. nih.gov These interactions influence the electronic states of the atoms within the molecule, which can be probed by techniques like X-ray Absorption Near-Edge Structure (XANES) spectroscopy. nih.gov It is plausible that the sulfonyl group in this compound would similarly engage in specific intermolecular interactions, such as hydrogen bonds involving the sulfonyl oxygens and C-H···O contacts, which would define its solid-state architecture.

Table 1: Representative Crystallographic Data for a Related Phenylalanine Derivative (4-Iodo-L-phenylalanine)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.123 |

| b (Å) | 7.891 |

| c (Å) | 21.456 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Note: This data is for a related compound and serves as an illustrative example of the type of information obtained from X-ray crystallography. The actual parameters for this compound or its direct derivatives may differ. |

Computational Chemistry and Molecular Modeling

In the absence of extensive experimental data, computational methods serve as powerful tools to predict and analyze the properties of this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for elucidating the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide a detailed picture of how the electron-withdrawing methylsulfonyl group and the bulky Boc-protecting group influence the electron distribution across the molecule.

Studies on related aromatic amino acids like phenylalanine and tyrosine have demonstrated that substitutions on the phenyl ring significantly alter molecular properties such as the dipole moment and electronic characteristics. arxiv.org For this compound, the sulfonyl group is expected to lower the energy of the frontier molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A lower HOMO-LUMO gap can indicate increased reactivity. arxiv.org

Quantum chemical calculations can also be used to determine key descriptors of reactivity. acs.orgnih.gov These calculations can predict sites susceptible to nucleophilic or electrophilic attack and provide insights into the molecule's stability and potential reaction pathways.

Table 2: Predicted Electronic Properties of Phenylalanine Derivatives from Quantum Chemical Calculations

| Property | Phenylalanine (unsubstituted) | 3-Hydroxy-phenylalanine (L-Dopa) |

| HOMO Energy (eV) | Lower | Higher |

| LUMO Energy (eV) | Higher | Lower |

| HOMO-LUMO Gap (eV) | Larger | Smaller |

| Dipole Moment (Debye) | Lower | Higher |

| Note: This table illustrates the expected trends in electronic properties upon substitution on the phenyl ring, based on findings for related molecules. arxiv.org The precise values for this compound would require specific calculations. |

Conformational Analysis and Energy Landscapes

The flexibility of the amino acid backbone and the rotation of the side chain give rise to a complex conformational landscape. Computational methods can be used to map this energy landscape, identifying the most stable low-energy conformations and the energy barriers between them. nih.govstanford.edu

For this compound, the key dihedral angles determining its conformation are φ (phi), ψ (psi) of the backbone, and χ₁ (chi1) and χ₂ (chi2) of the side chain. The bulky Boc-protecting group will likely restrict the conformational freedom of the backbone, while the methylsulfonyl group at the meta position of the phenyl ring will influence the preferred orientation of the side chain.

Quantum mechanical potential energy surfaces can be calculated for the rotation of the side chain torsions (χ₁ and χ₂) to understand the intrinsic conformational preferences. nih.gov These studies on other amino acids have shown that while some side chains have minimal environmental influence on their conformation, polar or charged side chains are significantly affected by their surroundings. nih.gov Given the polar nature of the methylsulfonyl group, it is expected that the conformational preferences of this compound will be sensitive to the solvent environment.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment, such as a solvent. nih.govresearchgate.net An MD simulation of this compound in an aqueous solution, for example, would reveal the dynamic interplay between the solute and solvent molecules.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Economical Synthetic Routes

The production of complex molecules like N-Boc-3-(methylsulfonyl)-L-phenylalanine traditionally relies on multi-step synthetic pathways that can be resource-intensive and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles to create more sustainable and cost-effective methods.

Current and Future Synthetic Approaches:

| Approach | Traditional Method | Emerging Green Alternative | Key Benefits of Green Route |

| Solvent Use | Often employs hazardous solvents like Dichloromethane (B109758) (DCM) and Dimethylformamide (DMF). rsc.org | Utilization of greener solvents such as 2-MeTHF, propylene (B89431) carbonate, or even water. rsc.orgacs.org | Reduced toxicity, lower environmental impact, and potential for solvent recycling. acs.orgadvancedchemtech.com |

| Protecting Groups | Boc and Fmoc protecting groups are standard but their removal can require harsh reagents like trifluoroacetic acid (TFA). nih.gov | Development of enzyme-cleavable or photolabile protecting groups. nih.gov | Milder deprotection conditions, avoiding corrosive and hazardous chemicals. |

| Catalysis | May rely on stoichiometric reagents. | Shift towards catalytic processes, including photoredox catalysis for C-O bond activation or Ni/Ag electrocatalytic cross-coupling. rsc.orgacs.org | Higher atom economy, reduced waste, and access to novel chemical transformations under mild conditions. rsc.org |

| Process | Typically conducted as batch processes, which can be inefficient for large-scale production. advancedchemtech.com | Transition to continuous flow synthesis. advancedchemtech.com | Improved control over reaction parameters, higher yields, and reduced waste generation. advancedchemtech.com |

The drive for sustainability also encompasses the synthesis of the foundational amino acids themselves. Research into fixing atmospheric nitrogen (N₂) and carbon dioxide (CO₂) to produce simple amino acids like glycine (B1666218) and alanine (B10760859) points towards a future where even the most basic chemical feedstocks can be sourced sustainably. rsc.org Such innovations could eventually be integrated into the synthesis of more complex derivatives. The development of radical-based strategies from sustainable feedstocks further promises to create more streamlined and environmentally friendly access to a wide array of chiral, non-canonical amino acids. uni-wuppertal.de

Exploration in Advanced Materials and Nanotechnology

The unique structural features of this compound make it a candidate for incorporation into novel materials and nanostructures. Phenylalanine and its derivatives are already recognized for their ability to form self-assembling soft-gel materials, which have applications in drug delivery and tissue engineering. rsc.org The introduction of a methylsulfonyl group could further tailor the properties of such materials.

Sulfur-containing polymers, particularly those with sulfonyl groups, are known for a range of useful properties, including high performance as engineering plastics and utility as functional polymers. researchgate.netacs.org For instance, sulfonate-containing polyamides have been shown to impart flame retardancy to polycarbonates while maintaining transparency, a result of good compatibility and the formation of a cross-linked, carbonized layer upon combustion. acs.org The methylsulfonyl group in this compound could be leveraged to create polymers with enhanced thermal stability or specific functionalities.

In nanotechnology, amino acids are increasingly used as capping agents to stabilize nanoparticles and provide a biocompatible surface for further functionalization. researchgate.netorientjchem.org They can be used to coat gold or magnetite nanoparticles for applications in biosensing and drug delivery. nih.govmdpi.com The dual functionality of this compound—a hydrophobic phenyl ring and a polar sulfonyl group—could offer unique advantages in controlling the surface properties and colloidal stability of nanoparticles. researchgate.net Furthermore, amino acid-metal coordinated nanomaterials are emerging as a new class of nanoformulations with potential in cancer therapy and biomedical imaging. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Molecular Design

Potential AI/ML Applications for this compound:

De Novo Peptide Design: AI algorithms can design entirely new peptide sequences with desired properties. researchgate.net By including parameters for unnatural amino acids like this compound, researchers could generate designs for peptides with enhanced stability, binding affinity, or novel functions that are inaccessible with the 20 canonical amino acids. nih.gov

Generative Models: Advanced generative models, similar to those used to create realistic images (e.g., DALL-E 2), are being adapted to generate novel amino acid sequences that conform to specific structural targets. mit.edu This approach could be used to design proteins or polymers incorporating this compound to achieve desired mechanical properties, such as elasticity or stiffness, for biomaterial applications.

Bio-orthogonal Chemistry and Chemical Biology Applications

Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. The incorporation of unnatural amino acids bearing unique chemical handles into proteins is a cornerstone of this field, enabling precise protein labeling, imaging, and functional analysis. researchgate.netacs.orgkoreascience.kr

The methylsulfonyl group is related to sulfonyl fluorides, which have emerged as privileged "warheads" in chemical biology. merckmillipore.comscispace.com Sulfonyl fluorides can react with a broad range of amino acid residues beyond the typical cysteine, including tyrosine, lysine, and histidine, allowing for the covalent modification of proteins in a context-specific manner. rsc.orgrsc.org This reactivity has significant implications for developing targeted covalent inhibitors and chemical probes to study protein function. rsc.org

While the methylsulfonyl group in this compound is less reactive than a sulfonyl fluoride (B91410), its potential as a bio-orthogonal handle or a precursor to one is an area ripe for exploration. The development of methods to incorporate this UAA into proteins site-specifically could open up new avenues for:

Protein Labeling and Imaging: If a bio-orthogonal reaction partner for the methylsulfonyl group can be identified, it would allow for the attachment of fluorescent dyes or other probes to proteins in living cells. koreascience.krbiosynth.com This would enable high-resolution imaging of protein localization and dynamics. biorxiv.org

Probing Protein Environments: The sulfonyl group's electronic properties could be sensitive to its local environment within a protein. This is analogous to how other UAAs, like o-cyano-phenylalanine, have been used as fluorescent probes to study protein folding and conformational changes. acs.org

Expanding the Druggable Proteome: Sulfonyl-based chemistry can target amino acids that are often not accessible to traditional covalent inhibitors, potentially expanding the range of proteins that can be targeted for therapeutic intervention. rsc.orgrsc.org

The ability to genetically encode phenylalanine derivatives with diverse functional groups has already been demonstrated, greatly expanding the chemical toolkit available for protein engineering and chemical biology. acs.org The future inclusion of this compound or similar sulfonyl-containing UAAs in these systems holds considerable promise for advancing our ability to study and manipulate biological systems with chemical precision. researchgate.netacs.org

Q & A

Basic Questions

Q. What are the optimal synthetic routes for N-Boc-3-(methylsulfonyl)-L-phenylalanine, and how can racemization be minimized during synthesis?

- Methodological Answer : The synthesis typically involves introducing the methylsulfonyl group at the 3-position of L-phenylalanine followed by Boc protection. A plausible route includes:

Sulfonylation : React L-phenylalanine with methylsulfonyl chloride under basic conditions (e.g., NaHCO₃ in THF) at 0–25°C to yield 3-(methylsulfonyl)-L-phenylalanine .

Boc Protection : Use Boc₂O (di-tert-butyl dicarbonate) in a biphasic system (e.g., NaOH/EtOAc) at room temperature for 4–6 hours to protect the amine group .

- Racemization Mitigation : Maintain pH < 9 during Boc protection and use low temperatures (0–4°C). Monitor enantiomeric purity via chiral HPLC or polarimetry .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm the methylsulfonyl group (δ ~3.0 ppm for S-CH₃) and Boc protection (δ ~1.4 ppm for tert-butyl) .

- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]⁺ calculated for C₁₅H₂₁NO₆S: 344.1164) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) and retention time consistency .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the compound’s stability under acidic or basic conditions compared to halogenated analogs?

- Methodological Answer :

- Stability Testing : Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours. Analyze degradation products via LC-MS.

- Key Findings :

- Acidic Conditions : Methylsulfonyl is electron-withdrawing, increasing resistance to acid hydrolysis compared to halogenated derivatives (e.g., N-Boc-3-bromo-L-phenylalanine) but less stable than trifluoromethyl analogs .

- Basic Conditions : Boc deprotection occurs faster in basic media (pH > 10) due to sulfonyl group’s electron-withdrawing effects, requiring careful pH control during peptide synthesis .

Q. What role does the methylsulfonyl substituent play in modulating interactions with enzyme active sites?

- Methodological Answer :

- Docking Studies : Use molecular dynamics simulations (e.g., AutoDock Vina) to compare binding affinities with phenylalanine-processing enzymes like alkaline phosphatase.

- Experimental Validation :

- Inhibition Assays : The methylsulfonyl group may sterically hinder substrate binding, similar to bulky substituents like 3,3-diphenylalanine, as observed in enzyme inhibition studies .

- Surface Ionization : At biological pH, the sulfonyl group remains deprotonated, altering electrostatic interactions with positively charged residues (e.g., lysine) .

Q. How does the methylsulfonyl group affect peptide coupling efficiency in solid-phase synthesis?

- Methodological Answer :

- Coupling Optimization :

- Use HATU or PyBOP as coupling agents with DIPEA in DMF for higher yields.

- The sulfonyl group reduces nucleophilicity at the α-carbon, requiring longer reaction times (2–4 hours) compared to non-sulfonylated analogs .

- Comparative Data :

| Substituent | Coupling Yield (%) | Reaction Time (h) |

|---|---|---|

| -SO₂CH₃ (Target) | 78–82 | 3–4 |

| -CF₃ (Trifluoromethyl) | 85–90 | 2–3 |

| -Br (Bromo) | 70–75 | 4–5 |

| Data extrapolated from fluorinated and halogenated analogs . |

Contradictions and Considerations

- Synthetic Yields : reports hydrogenation steps (e.g., Pd/C) for deprotection, but methylsulfonyl groups may poison catalysts, necessitating alternative methods like acidic cleavage (TFA/DCM) .

- Biological Activity : While halogenated derivatives (e.g., 3-bromo) show enhanced enzyme inhibition, methylsulfonyl’s polarity may reduce cell permeability compared to lipophilic groups like trifluoromethyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.